molecular formula C11H22N2O B1427313 1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1268009-18-2

1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1427313
M. Wt: 198.31 g/mol
InChI Key: JSNBTGUEYCTDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one, also known as DMPP or 1,2-dimethyl-3-piperazin-1-ylpropan-1-one, is a synthetic organic compound with a wide range of applications in science, technology, and medicine. It is a colorless, odorless, and water-soluble compound that is used in the synthesis of a variety of organic molecules. DMPP is a common building block in the synthesis of drugs, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Preparation for Derivative Compounds

    An effective synthesis method for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was developed, highlighting the potential for creating selectively substituted derivatives with biological interest. This method involves the use of 4-(1-pyrrolidino)pyridine and indicates the potential of the core structure for aldose reductase inhibitory potential (Demopoulos, Nicolaou, & Zika, 2003).

  • Structural Characterization of Complexes

    Studies involving 1,4-dimethylpiperazine derivatives reveal insights into their structural characteristics. For example, the 1:1 complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, and the 1:1 complex with l-tartaric acid were analyzed using X-ray diffraction and NMR, providing detailed structural understanding (Dega-Szafran, Katrusiak, & Szafran, 2006; Dega-Szafran, Katrusiak, & Szafran, 2008).

Pharmaceutical and Therapeutic Research

  • Potential Anti-Cancer and Anti-Viral Agents

    Certain derivatives, like 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione, have been synthesized and evaluated for their antibacterial, antimicrobial, and potential anticancer properties, including interactions with DNA and potential application as anti-COVID-19 agents (Çelik et al., 2022).

  • Novel Drug Delivery Systems

    Research into the design of block copolymer pro-amphiphiles using derivatives like N-acryloyl-2,5-dimethylpiperazine led to the development of micelles for long-term release of nitric oxide, highlighting a new approach to drug delivery systems (Jo et al., 2009).

  • Investigation of Antimetastatic Effects

    Studies involving compounds like 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and related derivatives have been conducted to evaluate their selective antimetastatic and cytotoxic effects in cancer research, particularly in the context of Lewis lung carcinoma (Giraldi et al., 1981).

Chemical and Material Science Applications

  • Supramolecular Chemistry: Research on the supramolecular structure of complexes like the 1:2 complex of 1,4-dimethylpiperazine mono-betaine with squaric acid, sheds light on hydrogen bonding and crystal structures, which is significant for the development of new materials and chemical processes (Dega-Szafran, Katrusiak, Komasa, & Szafran, 2013).

properties

IUPAC Name

1-(3,3-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10(2,3)9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNBTGUEYCTDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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